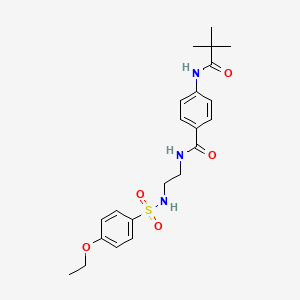

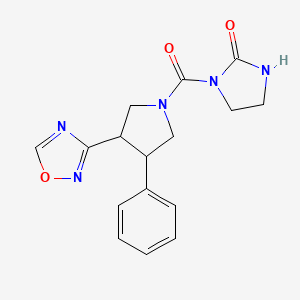

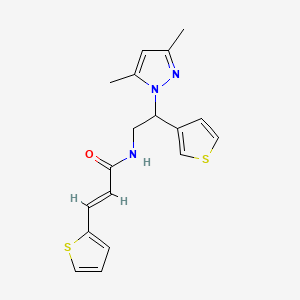

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Optical Properties

A study by Yan, Pan, and Song (2010) focused on synthesizing and characterizing a series of 1,3,4-oxadiazole derivatives containing an imidazole unit. These compounds were analyzed for their optical properties, such as UV–visible absorption, fluorescence emission, and thermogravimetric analysis, to understand their structure-optical behavior characteristics (Yan et al., 2010).

Heterocyclization and Rearrangements

Andrianov et al. (1991) explored the heterocyclization of 1,2,4-oxadiazole derivatives, demonstrating how acyclic addition products can cyclize into isoxazole derivatives under basic conditions or rearrange into aminofurazan derivatives in acidic media, highlighting the versatility of 1,2,4-oxadiazole compounds in synthetic chemistry (Andrianov et al., 1991).

Antimicrobial and Insecticidal Activities

Tok et al. (2018) synthesized compounds with oxadiazole and imidazolidine rings from 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride and assessed their insecticidal activities against Aedes aegypti. Although no larvicidal activity was observed, several compounds showed promising adulticidal activity, suggesting potential for development into new insecticides (Tok et al., 2018).

Binding Interactions and Supramolecular Complexes

Reichert et al. (2001) reported on the binding ligands in supramolecular complexes formed between acidic 3-aryl-1,2,4-oxadiazol-5-ones and an imidazoline base. Their study demonstrates the potential of 1,2,4-oxadiazol-5-ones in medicinal chemistry as bioisosteric replacements for carboxylic acids (Reichert et al., 2001).

Mechanism of Action

Target of Action

Similar compounds with 1,2,4-oxadiazole functional groups have been reported to exhibit anticancer activity . These compounds often target proteins crucial for cell division and growth, such as tubulin .

Mode of Action

For instance, some anticancer agents inhibit the polymerization of tubulin, a protein essential for cell division .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell division and growth . By inhibiting key proteins in these pathways, such as tubulin, these compounds can control the proliferation of cancer cells .

Result of Action

Similar compounds have been found to exhibit potent activity against various cancer cell lines . This suggests that the compound could have potential anticancer effects.

properties

IUPAC Name |

1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c22-15-17-6-7-21(15)16(23)20-8-12(11-4-2-1-3-5-11)13(9-20)14-18-10-24-19-14/h1-5,10,12-13H,6-9H2,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOCPBZWGRFWCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362942.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2362945.png)

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2362947.png)

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2362948.png)